4,4-Dimethyl-1,2,3,4-tetrahydro-quinolin-6-ylamine dihydrochloride 4,4-Dimethyl-1,2,3,4-tetrahydro-quinolin-6-ylamine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1965310-01-3
VCID: VC2883514
InChI: InChI=1S/C11H16N2.2ClH/c1-11(2)5-6-13-10-4-3-8(12)7-9(10)11;;/h3-4,7,13H,5-6,12H2,1-2H3;2*1H
SMILES: CC1(CCNC2=C1C=C(C=C2)N)C.Cl.Cl
Molecular Formula: C11H18Cl2N2
Molecular Weight: 249.18 g/mol

4,4-Dimethyl-1,2,3,4-tetrahydro-quinolin-6-ylamine dihydrochloride

CAS No.: 1965310-01-3

Cat. No.: VC2883514

Molecular Formula: C11H18Cl2N2

Molecular Weight: 249.18 g/mol

* For research use only. Not for human or veterinary use.

4,4-Dimethyl-1,2,3,4-tetrahydro-quinolin-6-ylamine dihydrochloride - 1965310-01-3

Specification

CAS No. 1965310-01-3
Molecular Formula C11H18Cl2N2
Molecular Weight 249.18 g/mol
IUPAC Name 4,4-dimethyl-2,3-dihydro-1H-quinolin-6-amine;dihydrochloride
Standard InChI InChI=1S/C11H16N2.2ClH/c1-11(2)5-6-13-10-4-3-8(12)7-9(10)11;;/h3-4,7,13H,5-6,12H2,1-2H3;2*1H
Standard InChI Key KINAUINSEBLESV-UHFFFAOYSA-N
SMILES CC1(CCNC2=C1C=C(C=C2)N)C.Cl.Cl
Canonical SMILES CC1(CCNC2=C1C=C(C=C2)N)C.Cl.Cl

Introduction

Structural Analysis and Chemical Properties

The molecular structure of 4,4-Dimethyl-1,2,3,4-tetrahydro-quinolin-6-ylamine dihydrochloride contains several key features that determine its chemical behavior and potential applications. The compound has a molecular formula of C11H18Cl2N2, corresponding to a molecular weight of 249.18 g/mol. This molecular weight places it within a range often considered favorable for drug-like compounds according to Lipinski's Rule of Five, a common set of guidelines used in drug discovery to evaluate the drug-likeness of chemical compounds.

The structure can be represented through several standardized notations. The Standard InChI (International Chemical Identifier) for this compound is InChI=1S/C11H16N2.2ClH/c1-11(2)5-6-13-10-4-3-8(12)7-9(10)11;;/h3-4,7,13H,5-6,12H2,1-2H3;2*1H. This provides a standardized way to represent the chemical structure, enabling precise identification across different chemical platforms. Similarly, the Standard InChIKey, KINAUINSEBLESV-UHFFFAOYSA-N, serves as a condensed digital representation that facilitates rapid database searching and structural comparison.

The SMILES notation for the compound, represented as CC1(CCNC2=C1C=C(C=C2)N)C.Cl.Cl, offers another standardized method for encoding the molecular structure as a linear string of symbols. This representation highlights the core quinoline scaffold with its specific modifications and the presence of two chloride counter-ions forming the dihydrochloride salt.

Table 1: Chemical Identity and Physical Properties of 4,4-Dimethyl-1,2,3,4-tetrahydro-quinolin-6-ylamine dihydrochloride

PropertyValue
CAS Registry Number1965310-01-3
Molecular FormulaC11H18Cl2N2
Molecular Weight249.18 g/mol
IUPAC Name4,4-dimethyl-2,3-dihydro-1H-quinolin-6-amine;dihydrochloride
Standard InChIInChI=1S/C11H16N2.2ClH/c1-11(2)5-6-13-10-4-3-8(12)7-9(10)11;;/h3-4,7,13H,5-6,12H2,1-2H3;2*1H
Standard InChIKeyKINAUINSEBLESV-UHFFFAOYSA-N
SMILESCC1(CCNC2=C1C=C(C=C2)N)C.Cl.Cl
PubChem Compound ID86767552
Biological ActivityMechanism/Target ConsiderationsStructural Features Potentially Involved
AntimalarialInhibition of hemozoin formation or other Plasmodium targetsQuinoline core, amine functionality
NeuroprotectiveInteraction with neural receptors or anti-oxidant propertiesPartially hydrogenated quinoline, dimethyl substitution
Anti-inflammatoryModulation of inflammatory cascadesAmine group as hydrogen bond donor/acceptor
AntibacterialInhibition of bacterial DNA gyrase or topoisomeraseAromatic portion, potential cationic centers in salt form
AnticancerDNA intercalation or enzyme inhibitionAromatic system, potential for target binding

It is important to note that the actual biological activity profile of 4,4-Dimethyl-1,2,3,4-tetrahydro-quinolin-6-ylamine dihydrochloride would need to be determined through specific biological assays targeting these potential activities. The structural features present in this compound suggest various possible mechanisms of action, but experimental validation is essential to confirm these hypotheses.

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